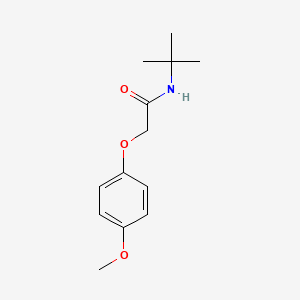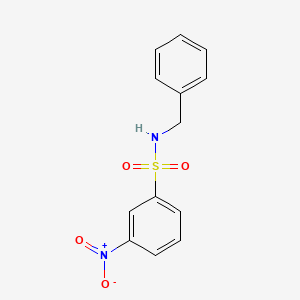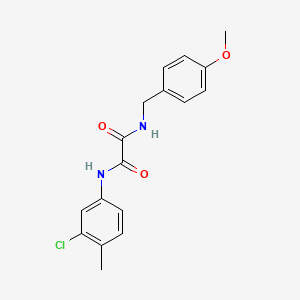
N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide, also known as Boc-4-methoxyphenyl glycinamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide is not well understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain and spinal cord. The compound has been shown to interact with the GABAergic system, which is involved in the regulation of pain and seizure activity.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to reduce pain by modulating the activity of pain receptors in the brain and spinal cord.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide is its potential therapeutic applications. The compound has been shown to be effective in treating a range of conditions, including neuropathic pain, epilepsy, and Parkinson's disease. However, there are also some limitations to using the compound in lab experiments. For example, the mechanism of action of the compound is not well understood, which makes it difficult to design experiments to test its effectiveness.
Future Directions
There are a number of future directions for research on N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide. One area of research is to further explore the mechanism of action of the compound. This could involve using techniques such as X-ray crystallography and NMR spectroscopy to study the molecular structure of the compound and its interactions with neurotransmitters and other proteins in the brain and spinal cord. Another area of research is to investigate the potential of the compound as a treatment for other neurological conditions, such as multiple sclerosis and Alzheimer's disease. Finally, future research could focus on developing more efficient synthesis methods for the compound, which would make it more accessible for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has potential therapeutic applications for a range of neurological conditions. The synthesis method of the compound involves the reaction between tert-butyl 2-(4-methoxyphenoxy)acetate and glycine amide hydrochloride in the presence of a base. The compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, and has potential as a treatment for neuropathic pain, epilepsy, and Parkinson's disease. However, the mechanism of action of the compound is not well understood, and there are limitations to using the compound in lab experiments. Future research could focus on further exploring the mechanism of action of the compound, investigating its potential as a treatment for other neurological conditions, and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide involves the reaction between tert-butyl 2-(4-methoxyphenoxy)acetate and glycine amide hydrochloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures and under an inert atmosphere. The resulting product is then purified by column chromatography to obtain a pure compound.
Scientific Research Applications
N-(tert-butyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been shown to have potential as a treatment for neuropathic pain, epilepsy, and Parkinson's disease.
properties
IUPAC Name |
N-tert-butyl-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-12(15)9-17-11-7-5-10(16-4)6-8-11/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWWKLXQFDVYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-propoxypiperidine](/img/structure/B5030125.png)
![ethyl 2-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5030127.png)
![3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5030133.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide](/img/structure/B5030149.png)
![4-methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5030157.png)

![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)
![N-1,3-benzodioxol-5-yl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5030181.png)
![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)
![4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5030200.png)
![2-[2-(4-fluorophenyl)vinyl]-4-quinolinol](/img/structure/B5030216.png)